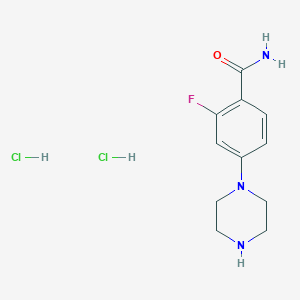

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride

Description

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride is a synthetic organic compound characterized by a benzamide core substituted with a fluorine atom at the 2-position and a piperazine ring at the 4-position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical or analytical applications.

Properties

IUPAC Name |

2-fluoro-4-piperazin-1-ylbenzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O.2ClH/c12-10-7-8(1-2-9(10)11(13)16)15-5-3-14-4-6-15;;/h1-2,7,14H,3-6H2,(H2,13,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCHAURWAURCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as 4-fluoro-phenyl boroxine.

Formation of the Benzamide Group: The benzamide group can be introduced through amidation reactions involving appropriate benzoyl chloride derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorine atom contribute to its binding affinity and selectivity towards certain receptors or enzymes . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Dihydrochloride Salts

a. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Features a piperazine ring linked to an acetic acid group, protected by an Fmoc (9-fluorenylmethoxycarbonyl) group.

- Key Differences : Unlike the target compound, this derivative lacks a benzamide core and fluorine substitution. The Fmoc group is typically used in solid-phase peptide synthesis as a protective moiety, indicating its role as an intermediate rather than a bioactive molecule .

b. Impurity C (2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride)

- Structure : Contains a triazolopyridine core linked to a chlorophenyl-piperazine group via a propyl chain.

- Key Differences: The chlorine substituent and triazolopyridine core contrast with the target compound’s fluorine and benzamide structure.

- Application : Serves as a pharmaceutical impurity, highlighting the importance of structural precision in drug design.

Dihydrochloride Salts in Non-Piperazine Compounds

a. Biogenic Amines (Putrescine Dihydrochloride, Cadaverine Dihydrochloride)

- Structure : Linear aliphatic amines with two amine groups.

- Key Differences : These compounds are naturally occurring biogenic amines involved in cellular processes. Their dihydrochloride salts are used as analytical standards, emphasizing the role of salt forms in enhancing stability and solubility for laboratory use .

- Application : Primarily in food science for quantifying spoilage biomarkers, unlike the synthetic and pharmacologically oriented target compound.

b. Azoamidine Initiators (e.g., 2,2’-Azobis(2-methyl-N-phenylpropionamidine) Dihydrochloride)

- Structure : Azo group (-N=N-) flanked by amidine and aromatic substituents.

- Key Differences : These compounds are polymerization initiators, leveraging their water-soluble dihydrochloride form for radical generation in aqueous systems. The target compound’s benzamide-piperazine structure suggests a different mechanism of action, likely receptor interaction rather than radical chemistry .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Salt Form | Primary Application | Key Distinguishing Feature |

|---|---|---|---|---|---|

| 2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride | Benzamide | Fluorine, piperazine | Dihydrochloride | Pharmaceutical (potential) | Fluorine enhances bioavailability |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | Acetic acid | Fmoc-protected piperazine | None | Synthesis intermediate | Fmoc group for peptide protection |

| Impurity C (Dihydrochloride) | Triazolopyridine | Chlorophenyl-piperazine | Dihydrochloride | Pharmaceutical impurity | Chlorine substituent; heterocyclic core |

| Putrescine dihydrochloride | Aliphatic amine | Four-carbon chain | Dihydrochloride | Food science standard | Natural biogenic amine |

| 2,2’-Azobis(amidine) dihydrochloride | Azoamidine | Methyl, phenyl groups | Dihydrochloride | Polymerization initiator | Radical-generating azo group |

Research Findings and Implications

- Solubility and Stability : The dihydrochloride form in the target compound and analogs (e.g., Impurity C, azoamidines) improves water solubility, critical for drug formulation and industrial applications .

- Substituent Effects : Fluorine in the target compound may confer metabolic stability and enhanced blood-brain barrier penetration compared to chlorine in Impurity C or bulky groups in Fmoc derivatives .

- Structural-Activity Relationships (SAR) : Piperazine’s flexibility allows diverse substitutions, but the benzamide core in the target compound likely directs specificity toward amide-sensitive targets (e.g., enzymes or receptors) versus the radical-based activity of azoamidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.